7-Octen-2-ol
Overview
Description
7-Octen-2-ol is an organic compound with the molecular formula C8H16O. It is classified as an olefinic compound, specifically a secondary alcohol, characterized by the presence of a double bond at the seventh carbon position and a hydroxyl group at the second carbon position . This compound is known for its role as a metabolite in various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Octen-2-ol typically involves the hydroboration-oxidation of 1-octene. This process includes the addition of borane (BH3) to the double bond of 1-octene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH). The reaction conditions are generally mild, with the reaction being carried out at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, catalytic hydrogenation of 7-octyn-2-ol can also be employed as an alternative method .
Chemical Reactions Analysis
Types of Reactions: 7-Octen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 7-octen-2-one using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form 2-octanol using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) to form 7-octen-2-chloride.
Common Reagents and Conditions:
Oxidation: PCC, CrO3, or potassium permanganate (KMnO4) under acidic conditions.
Reduction: H2 gas with palladium on carbon (Pd/C) catalyst.
Substitution: SOCl2 or phosphorus tribromide (PBr3) under anhydrous conditions.
Major Products Formed:
Oxidation: 7-Octen-2-one
Reduction: 2-Octanol
Substitution: 7-Octen-2-chloride
Scientific Research Applications
7-Octen-2-ol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role as a metabolite in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 7-Octen-2-ol involves its interaction with specific molecular targets and pathways. As a secondary alcohol, it can participate in enzymatic reactions, leading to the formation of metabolites that play crucial roles in cellular processes. The hydroxyl group allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
2-Octanol: Similar in structure but lacks the double bond at the seventh carbon position.
1-Octen-3-ol: Contains a hydroxyl group at the third carbon position and a double bond at the first carbon position.
2,6-Dimethyl-7-octen-2-ol: Contains additional methyl groups at the second and sixth carbon positions.
Uniqueness: 7-Octen-2-ol is unique due to its specific structural features, including the position of the double bond and the hydroxyl group. These features influence its chemical reactivity and biological activity, distinguishing it from other similar compounds .
Properties
IUPAC Name |
oct-7-en-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3,8-9H,1,4-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHUHVOEMVTVRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCC=C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20337360 | |
Record name | 7-Octen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39546-75-3 | |
Record name | 7-Octen-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39546-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Octen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20337360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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